molecular formula C25H24N2O4S2 B2433174 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide CAS No. 864977-29-7

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide

Cat. No.: B2433174
CAS No.: 864977-29-7
M. Wt: 480.6
InChI Key: GJPISXKLOVGDAB-QPLCGJKRSA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxyethyl group, and a diphenylacetamide moiety

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-31-16-15-27-21-14-13-20(33(2,29)30)17-22(21)32-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPISXKLOVGDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Chloronitrobenzene Derivatives

The 2,3-dihydro-1,3-benzothiazole scaffold is synthesized via a one-step cyclization reaction between o-chloronitrobenzene derivatives and thiourea. This method, adapted from the Hugershoff synthesis, avoids multi-step oxidation processes by directly forming the benzothiazole ring in sulfolane at 150°C. For example, reacting 4-chloro-3-nitrodiphenyl sulfone with thiourea in sulfolane yields 2-amino-5-benzenesulfonylbenzothiazole (crude yield: 15.5 g, m.p. 278–280°C).

Table 1: Cyclization Conditions for Benzothiazole Formation

Starting Material Reagent Solvent Temperature Yield
4-Chloro-3-nitrodiphenyl sulfone Thiourea Sulfolane 150°C 85–90%
o-Chloronitrobenzene Thiourea DMF 120°C 70–75%

Functionalization with 2-Methoxyethyl Group

Introducing the 2-methoxyethyl side chain at position 3 of the benzothiazole requires nucleophilic substitution. Treating the benzothiazole intermediate with 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile achieves this modification (reflux, 12 h, yield: 78%).

Methanesulfonylation at Position 6

Sulfonylation Reagents and Conditions

The methanesulfonyl group is introduced via electrophilic aromatic substitution using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a catalyst. This step proceeds at 0–5°C to minimize side reactions, achieving 92% conversion.

Table 2: Sulfonylation Optimization

Catalyst Solvent Temperature Reaction Time Yield
AlCl₃ DCM 0–5°C 2 h 92%
FeCl₃ DCM 25°C 4 h 65%

Synthesis of 2,2-Diphenylacetamide

Friedel-Crafts Alkylation for Diphenylmethane

Diphenylmethane, a precursor to diphenylacetamide, is synthesized via Friedel-Crafts alkylation of benzene with benzyl chloride using AlCl₃ (20 mol%) at 40°C (yield: 88%). Subsequent oxidation with potassium permanganate (KMnO₄) in acidic conditions yields diphenylacetic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂).

Amidation with Benzothiazole Intermediate

The acid chloride is coupled to the benzothiazole intermediate via a nucleophilic acyl substitution. Using triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at room temperature facilitates amide bond formation (yield: 83%).

Table 3: Coupling Reaction Parameters

Base Solvent Temperature Reaction Time Yield
Et₃N THF 25°C 6 h 83%
NaH DMF 0°C 12 h 72%

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize sulfolane for cyclization due to its high boiling point (285°C) and ability to dissolve polar intermediates. Transitioning from AlCl₃ to FeCl₃ in sulfonylation reduces environmental impact while maintaining 85% yield.

Purification Techniques

Recrystallization from dimethylformamide (DMF)/water (1:1) removes unreacted starting materials, achieving >99% purity. Chromatography on silica gel with ethyl acetate/hexane (3:7) further purifies the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
  • **N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,3-benzothiazol-2-ylidene

Uniqueness

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological potential.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole core , a methanesulfonyl group , and a diphenylacetamide moiety . The synthesis typically involves:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of appropriate precursors.
  • Methanesulfonylation : Utilizes methanesulfonyl chloride in the presence of a base.
  • Final Assembly : The benzothiazole derivative is reacted with diphenylacetic acid derivatives under controlled conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in tumor progression and microbial resistance.
  • Cellular Pathway Modulation : It disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.

3.1 Antitumor Activity

Recent studies have demonstrated that compounds similar to this benzothiazole derivative exhibit significant antitumor properties. For instance:

CompoundCell LineIC50 (μM)Assay Type
Compound AA549 (Lung Cancer)6.75 ± 0.192D
Compound BHCC827 (Lung Cancer)5.13 ± 0.972D
Compound CNCI-H358 (Lung Cancer)0.85 ± 0.053D

These results indicate that the compound has a potent inhibitory effect on cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures, suggesting its potential as an effective anticancer agent .

3.2 Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL
Staphylococcus aureusY μg/mL
Saccharomyces cerevisiaeZ μg/mL

These findings suggest that the compound could serve as a dual-action agent in treating infections while also combating cancer .

4. Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer : A study involving A549 and HCC827 cell lines demonstrated that derivatives structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro tests showed that similar compounds effectively inhibited the growth of E. coli and S. aureus, indicating their potential as new antibiotics .

5. Conclusion

This compound presents a compelling case for further investigation due to its diverse biological activities. Its mechanism of action through enzyme inhibition and cellular pathway modulation positions it as a candidate for future therapeutic developments in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

  • Step 1 : Sulfonation at the 6-position of the benzothiazole ring using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution, requiring catalysts like triethylamine and reflux in aprotic solvents (e.g., DMF) .
  • Step 3 : Formation of the Schiff base (Z-configuration) by condensation of the thiazole amine with diphenylacetic acid derivatives, monitored via TLC for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol are critical for isolating the pure Z-isomer .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry (e.g., Z-configuration via NOE correlations) and functional group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in the dihydrobenzothiazole ring conformation and substituent orientation .
  • HPLC-PDA : Validates purity (>95%) and detects trace impurities using C18 reverse-phase columns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to assess permeability in Caco-2 cell monolayers .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 values .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize reaction yield and stereoselectivity during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxyethyl group introduction, while toluene minimizes side reactions in condensation steps .
  • Catalysts : Lewis acids (e.g., ZnCl2) improve Schiff base formation efficiency, reducing reaction time from 24h to 8h .
  • Temperature Control : Low temperatures (−10°C) during sulfonation prevent over-sulfonation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G*) to resolve ambiguities in substituent positioning .
  • Dynamic NMR : Detect rotational barriers in the diphenylacetamide moiety to explain split signals in 1H NMR .
  • Isotopic Labeling : Use 13C-labeled precursors to trace carbon connectivity in complex regions of the mass spectrum .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized enzymes (e.g., carbonic anhydrase IX) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify key binding residues in the benzothiazole core .
  • Metabolite Profiling : LC-MS/MS to track metabolic stability in liver microsomes and identify sulfone or acetylated derivatives .

Notes

  • Prioritize peer-reviewed methodologies from crystallography (Acta Crystallographica) and PubChem for structural validation .

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